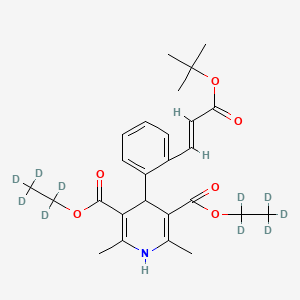

![molecular formula 13C6C2H1515NO6 B602566 N-Acetyl-D-[ul-13C6;15N]glucosamine CAS No. 478529-41-8](/img/structure/B602566.png)

N-Acetyl-D-[ul-13C6;15N]glucosamine

Übersicht

Beschreibung

N-Acetyl-D-[ul-13C6;15N]glucosamine is a specialized compound used in biomedical research . It contains isotopes carbon-13 and nitrogen-15 and is widely utilized in drug metabolism studies, bioavailability assessments, and investigating metabolic pathways . It is an important component of proteoglycans, glycoproteins, glycosaminoglycans (GAGs), and other building units found in connective tissue .

Synthesis Analysis

N-acetyl-D-glucosamine (GlcNAc) can be produced from crude chitin powders (CP) through an efficient affinity adsorption–enzymatic reaction integrated approach . Another study presents a model describing the complete enzyme-catalyzed synthesis of N-acetylneuraminic acid (Neu5Ac) from GlcNAc, which includes the combined reaction steps of epimerization from GlcNAc to N-acetyl-D-mannosamine (ManNAc) and the aldol condensation of ManNAc with sodium pyruvate yielding Neu5Ac .

Molecular Structure Analysis

The molecular formula of N-Acetyl-D-[ul-13C6;15N]glucosamine is C8H15NO6 . It has a molecular weight of 228.16 g/mol . The structure includes isotopes carbon-13 and nitrogen-15 . The InChIKey of the compound is OVRNDRQMDRJTHS-QQMDGYJUSA-N .

Chemical Reactions Analysis

N-acetyl-D-glucosamine is involved in various chemical reactions. For instance, it is used in the production of N-acetylneuraminic acid (Neu5Ac) through a series of enzymatic reactions involving epimerization and aldol condensation . It also plays a role in the enzymatic production of GlcNAc from crude chitin powders .

Physical And Chemical Properties Analysis

N-Acetyl-D-[ul-13C6;15N]glucosamine has a molecular weight of 228.16 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 2 . Its exact mass is 228.10710110 g/mol , and its monoisotopic mass is also 228.10710110 g/mol . The topological polar surface area of the compound is 119 Ų .

Wissenschaftliche Forschungsanwendungen

Role in Protein Modification and Kinase Regulation

N-Acetyl-D-[ul-13C6;15N]glucosamine, as a derivative of O-Linked N-acetyl glucosamine (O-GlcNAc), is involved in post-translational modification of proteins. This modification occurs on numerous nuclear, cytosolic, and mitochondrial proteins, affecting their function and regulation. Notably, O-GlcNAcylation happens in proximity to phosphorylation sites on proteins, indicating a complex interplay between these two modifications. This is especially significant in the context of kinases, enzymes that are critical for phosphorylation, where O-GlcNAc modification can influence kinase activity and thereby, cellular signaling pathways. The intricate relationship between O-GlcNAcylation and phosphorylation suggests potential research applications in understanding and manipulating cellular processes and disease mechanisms (Schwein & Woo, 2020).

Biomedical Applications: Tissue Engineering, Drug Delivery, and Cancer Treatment

N-Acetyl-D-[ul-13C6;15N]glucosamine, as part of chitosan—a naturally occurring biopolymer derived from chitin—demonstrates significant biomedical potential. Chitosan's unique properties, such as biocompatibility, biodegradability, and non-toxicity, make it an excellent candidate for various applications including tissue engineering, drug delivery systems, and cancer treatment. Its functional groups allow for chemical modifications, enhancing its physical properties and interaction with biological systems. Research highlights chitosan's ability to form bioactive scaffolds for tissue repair, serve as a carrier for targeted drug delivery, and exhibit anticancer activity through selective permeability and interaction with cancer cell membranes. These applications underscore the versatility and potential of N-Acetyl-D-[ul-13C6;15N]glucosamine in advancing medical research and therapy (Victor et al., 2020).

Antimicrobial and Antiviral Properties for Biomedical and Industrial Use

The antimicrobial and antiviral properties of N-Acetyl-D-[ul-13C6;15N]glucosamine, through its role in chitosan, present significant implications for both biomedical and industrial applications. Chitosan exhibits broad-spectrum antimicrobial activity, which is valuable in developing treatments for infections and enhancing food preservation. Additionally, its antiviral capabilities, particularly against a wide range of viruses, including potential efficacy against SARS-CoV-2, indicate its promise in virology research and public health. These properties, combined with chitosan's biocompatibility and non-toxicity, open avenues for exploring N-Acetyl-D-[ul-13C6;15N]glucosamine in developing preventive and therapeutic strategies against microbial and viral infections (Sharma et al., 2021).

Zukünftige Richtungen

There are several problems in producing GlcNAc by the direct acid hydrolysis of chitin, including high cost, low yield (below 65%), and acidic waste created by the use of HCl . Therefore, future research could focus on finding more efficient and environmentally friendly methods for producing GlcNAc. Furthermore, recent studies have identified new roles for GlcNAc in cell signaling , suggesting that further investigation into these roles could lead to new therapeutic applications for this compound.

Eigenschaften

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i2+1,4+1,5+1,6+1,7+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-QQMDGYJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[15NH][13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)[13CH2]O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-D-[ul-13C6;15N]glucosamine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.